1-(4-Methoxybenzenesulfonyl)piperidin-4-one
CAS No.: 196085-08-2
Cat. No.: VC8396853
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196085-08-2 |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonylpiperidin-4-one |
| Standard InChI | InChI=1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 |
| Standard InChI Key | NZTXTKFAUBNPPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 |
Introduction
1-(4-Methoxybenzenesulfonyl)piperidin-4-one is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is a derivative of piperidin-4-one, modified with a 4-methoxybenzenesulfonyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
The synthesis of 1-(4-Methoxybenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 4-methoxybenzenesulfonyl chloride in the presence of a base. This compound can serve as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or other organic compounds.
Potential Applications
-
Pharmaceutical Intermediates: The compound's structure makes it suitable for modification into various pharmaceutical agents. Its sulfonyl group can be used to attach other functional groups, potentially leading to compounds with biological activity.
-
Organic Synthesis: As a building block, it can be used in the synthesis of complex organic molecules, including those with potential applications in materials science or biotechnology.
Related Compounds
1-(4-Methoxybenzenesulfonyl)piperidin-4-one is related to other compounds that share similar structural features, such as 1-Benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-YL]piperazine-2,3-dione, which incorporates a piperazine ring into its structure . Another related compound is 1-(4-Methoxybenzenesulfonyl)piperidin-4-amine hydrochloride, which differs by having an amine group instead of a ketone .
Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-(4-Methoxybenzenesulfonyl)piperidin-4-one | C12H15NO4S | 269.32 g/mol |
| 1-Benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-YL]piperazine-2,3-dione | C23H27N3O5S | 457.5 g/mol |
| 1-(4-Methoxybenzenesulfonyl)piperidin-4-amine hydrochloride | C12H19ClN2O3S | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume